

Uncinatonone: Application Notes for Induction of G2/M Cell Cycle Arrest

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Compound of Interest

Compound Name: *Uncinatonone*

Cat. No.: *B1683396*

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Introduction

Uncinatonone is a naturally occurring abietane diterpenoid isolated from the roots of *Clerodendrum bungei*, a plant used in traditional folk medicine.^{[1][2]} Recent studies have demonstrated that **Uncinatonone** exhibits moderate cytotoxic and anti-proliferative activities against various cancer cell lines.^{[1][3]} Notably, **Uncinatonone** has been identified as an inducer of G2/M phase cell cycle arrest, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.^{[1][2]} These application notes provide a summary of its biological activity and detailed protocols for investigating its effects on the cell cycle.

Quantitative Data Summary

The biological activity of **Uncinatonone** has been quantified through cytotoxicity and cell cycle analysis. The following tables summarize the key findings from studies on its effects.

Table 1: Cytotoxicity of **Uncinatonone** (IC₅₀ Values)

Cell Line	Cell Type	IC ₅₀ (μM)
B16	Murine Melanoma	6.4
HGC-27	Human Gastric Cancer	1.2
HEK-293	Human Embryonic Kidney	5.9
HeLa	Human Cervical Cancer	4.8

Data sourced from Liu et al., 2008.[\[1\]](#)

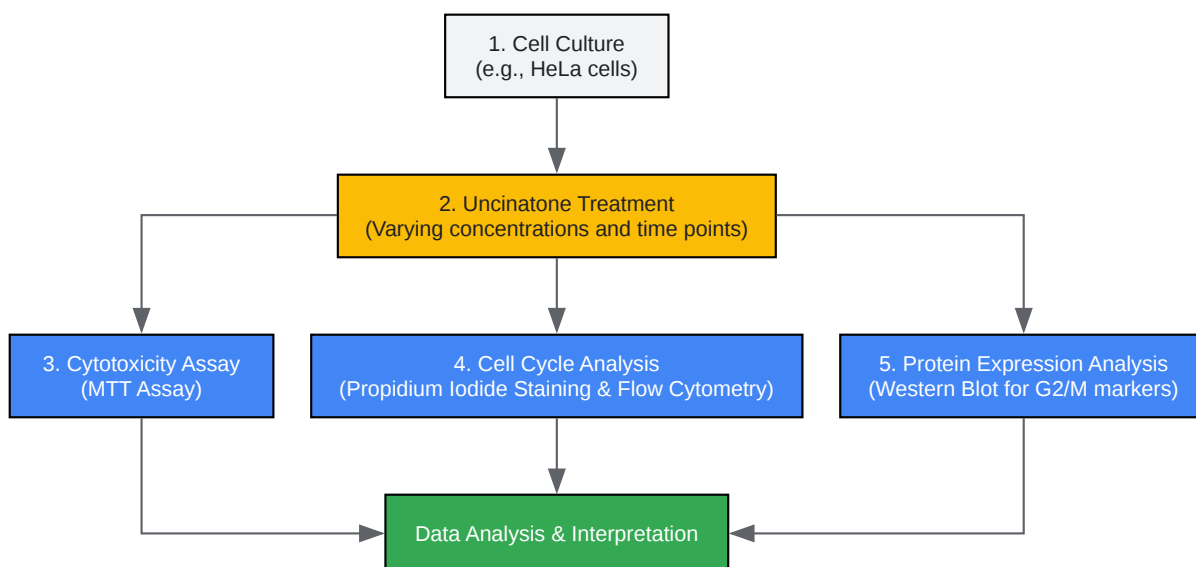
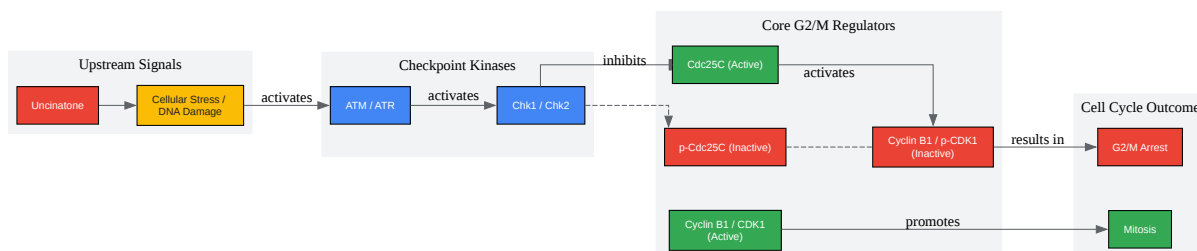
Table 2: Effect of **Uncinatonone** on HeLa Cell Cycle Distribution

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control (DMSO)	67.3	21.5	11.2
Uncinatonone (5 μM, 24h)	20.7	30.7	48.6

Data sourced from Liu et al., 2008.[\[1\]](#)

Putative Signaling Pathway for G2/M Arrest

While the precise molecular mechanism of **Uncinatonone** is still under investigation, G2/M arrest is typically orchestrated by the inhibition of the Cyclin B1/CDK1 complex. DNA damage or cellular stress can trigger a signaling cascade involving ATM/ATR and Chk1/Chk2 kinases, which ultimately leads to the inactivation of the Cdc25C phosphatase. Inactivated Cdc25C cannot remove the inhibitory phosphate groups from CDK1, thus preventing the activation of the Cyclin B1/CDK1 complex and halting the cell's entry into mitosis.



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